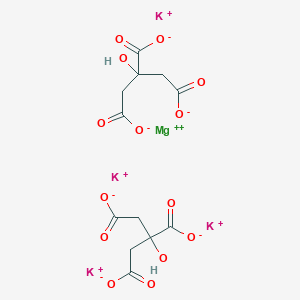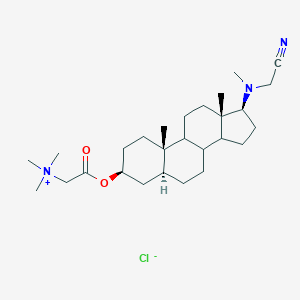
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl, commonly known as Mibolerone, is a synthetic androgenic steroid that has been used in scientific research for various purposes. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
作用機序
Mibolerone acts as an androgen receptor agonist, binding to and activating the androgen receptor. This activation leads to the transcription of genes involved in the regulation of muscle growth, bone metabolism, and reproductive function. Mibolerone has a high affinity for the androgen receptor, making it a potent androgenic steroid.
生化学的および生理学的効果
Mibolerone has been shown to increase muscle mass and strength in animal studies. It has also been shown to increase bone density and reduce bone resorption. Mibolerone has been shown to have a negative impact on the reproductive system, causing a decrease in sperm production and testicular size. It has also been shown to increase the risk of prostate cancer in animal studies.
実験室実験の利点と制限
Mibolerone is a potent androgenic steroid that can be used in small quantities to achieve desired effects. It has a long half-life, allowing for less frequent dosing in animal studies. However, due to its negative impact on the reproductive system and the risk of prostate cancer, caution should be taken when using this compound in animal studies.
将来の方向性
There are several future directions for the use of Mibolerone in scientific research. It can be used to study the effects of androgenic steroids on bone metabolism and muscle growth in humans. It can also be used to investigate the role of androgens in the development of prostate cancer. Further research is needed to understand the long-term effects of Mibolerone on the reproductive system and its potential use as a therapeutic agent for bone and muscle disorders.
Conclusion:
Mibolerone is a synthetic androgenic steroid that has been used in scientific research for various purposes. It has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. Mibolerone has been shown to increase muscle mass and strength, increase bone density, and have a negative impact on the reproductive system. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
Mibolerone is synthesized by the reaction of 17-beta-hydroxy-5-alpha-androstane-3-one with trimethylamine and acetic anhydride, followed by the reaction with N-methyl-N-cyanomethylamine and hydrochloric acid. The final product is obtained through recrystallization from ethyl acetate.
科学的研究の応用
Mibolerone has been used in scientific research for various purposes. It has been used as a reference compound for the development of analytical methods to detect the presence of anabolic steroids in biological samples. It has also been used to study the effects of androgenic steroids on the reproductive system, bone metabolism, and muscle growth. Mibolerone has been used in animal studies to investigate the role of androgens in the development of prostate cancer.
特性
CAS番号 |
126054-44-2 |
|---|---|
製品名 |
3-beta-Trimethylaminoacetyloxy-17-beta-(N-methyl-N-cyanomethylamino)-5-alpha-androstane HCl |
分子式 |
C27H46ClN3O2 |
分子量 |
480.1 g/mol |
IUPAC名 |
[2-[[(3S,5S,10S,13S,17S)-17-[cyanomethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-2-oxoethyl]-trimethylazanium;chloride |
InChI |
InChI=1S/C27H46N3O2.ClH/c1-26-13-11-20(32-25(31)18-30(4,5)6)17-19(26)7-8-21-22-9-10-24(29(3)16-15-28)27(22,2)14-12-23(21)26;/h19-24H,7-14,16-18H2,1-6H3;1H/q+1;/p-1/t19-,20-,21?,22?,23?,24-,26-,27-;/m0./s1 |
InChIキー |
PWDNSFYKBRGRQH-YYOVPXGGSA-M |
異性体SMILES |
C[C@]12CC[C@@H](C[C@@H]1CCC3C2CC[C@]4(C3CC[C@@H]4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CC#N)C)OC(=O)C[N+](C)(C)C.[Cl-] |
同義語 |
Ethanaminium, 2-(((3-beta,5-alpha,17-beta)-17-((cyanomethyl)methylamin o)androstan-3-yl)oxy)-N,N,N-trimethyl-2-oxo-, chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1,3,3-Triphenylhexahydropyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B166798.png)
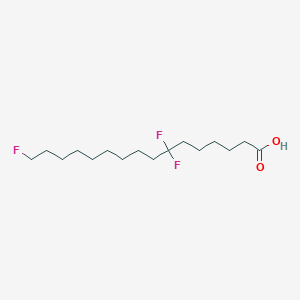
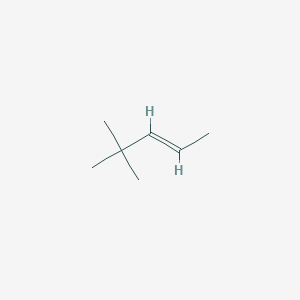
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
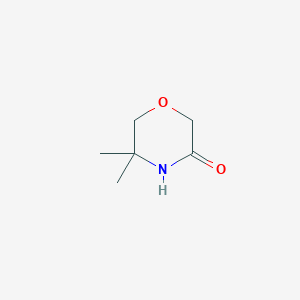
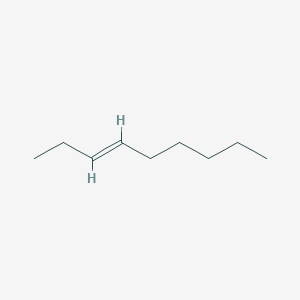
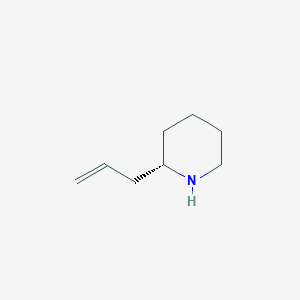
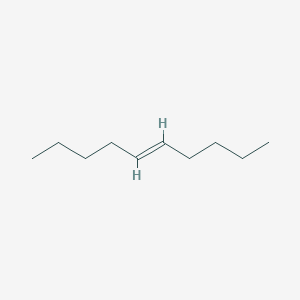
![8-Nitro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B166819.png)
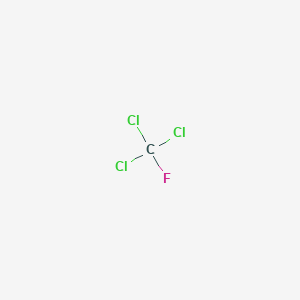
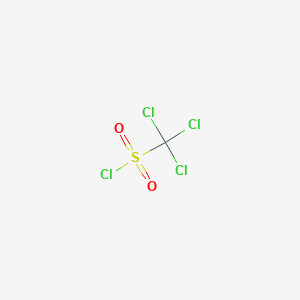
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)-4-(methylamino)pyrimidin-2-one](/img/structure/B166827.png)
![Acetic acid, [(3,5,6-trichloro-2-pyridinyl)oxy]-, methyl ester](/img/structure/B166828.png)
